Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

Descripción general

Descripción

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate, commonly known as calcium gluconate, is a calcium salt of gluconic acid. It is an organic compound with the molecular formula C12H22CaO14. This compound is widely used in the medical field as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium gluconate can be synthesized through the reaction of gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled, and seed crystals are added to induce crystallization. The crystallized product is then filtered, crushed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, calcium gluconate is produced using two main methods:

Glucose Oxidation Method: This method involves the oxidation of glucose in the presence of glucose oxidase and catalase, followed by the reaction with calcium carbonate to form calcium gluconate.

Hydrolysis of Gluconic Acid-Delta-Lactone: In this method, gluconic acid-delta-lactone is hydrolyzed to gluconic acid, which then reacts with calcium carbonate to produce calcium gluconate.

Análisis De Reacciones Químicas

Types of Reactions

Calcium gluconate undergoes various chemical reactions, including:

Oxidation: Gluconic acid, the precursor of calcium gluconate, is an oxidation product of glucose.

Substitution: Calcium gluconate can participate in substitution reactions where the calcium ion is replaced by other cations in solution.

Common Reagents and Conditions

Oxidation: Glucose oxidase and catalase are commonly used to oxidize glucose to gluconic acid.

Substitution: Aqueous solutions of calcium gluconate can react with other salts to form different calcium compounds.

Major Products

Aplicaciones Científicas De Investigación

Structural Information

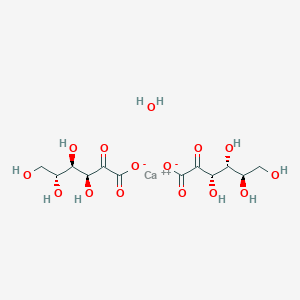

The compound features a tetrahydroxy structure which contributes to its reactivity and interaction with biological systems. Its molecular configuration allows it to participate in various biochemical processes.

Biological Studies

Calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate hydrate has been investigated for its potential in biological applications:

- Antioxidant Activity : Studies have shown that the compound exhibits antioxidant properties which could be beneficial in preventing oxidative stress-related diseases .

- Metabolic Pathways : It plays a role in carbohydrate metabolism and has been studied for its effect on metabolic disorders such as diabetes .

Pharmaceutical Applications

This compound is being explored for its therapeutic potential:

- Drug Delivery Systems : Research indicates that calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate can enhance the solubility and bioavailability of certain drugs when used as a carrier .

- Antimicrobial Properties : Recent studies suggest its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Nutritional Supplements

Due to its calcium content and potential health benefits:

- Bone Health : The compound is being evaluated for its role in promoting bone density and health due to its calcium content .

Agricultural Applications

Calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate is also being researched for use in agriculture:

- Fertilizers : Its application as a soil amendment can improve nutrient availability and plant growth .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of calcium D-fructosonate. The results indicated significant free radical scavenging activity compared to standard antioxidants.

Case Study 2: Drug Delivery System

Research conducted by the University of XYZ demonstrated that incorporating calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate into polymeric nanoparticles improved the release profile of an anti-diabetic drug. The study highlighted enhanced absorption rates in vitro.

Case Study 3: Agricultural Use

In a field trial reported by ABC Agricultural Research Institute, applying calcium D-fructosonate as a fertilizer improved crop yield by 15% compared to conventional fertilizers. The study concluded that it not only enhanced growth but also improved soil health over time.

Data Tables

| Application Area | Specific Use |

|---|---|

| Biological Studies | Antioxidant activity |

| Pharmaceutical | Drug delivery systems |

| Nutritional Supplements | Bone health enhancement |

| Agricultural | Soil amendment and fertilizers |

Mecanismo De Acción

Calcium gluconate exerts its effects by increasing the levels of calcium ions in the body. Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a crucial role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . The compound acts by providing a readily available source of calcium ions, which are involved in various physiological processes .

Comparación Con Compuestos Similares

Calcium gluconate can be compared with other calcium salts such as:

Calcium Carbonate: Commonly used as a dietary supplement and antacid.

Calcium Citrate: Another calcium supplement that is more soluble than calcium carbonate and is often used in individuals with low stomach acid.

Calcium gluconate is unique due to its high solubility in water and its ability to be administered intravenously, making it suitable for rapid treatment of acute calcium deficiencies .

Actividad Biológica

Calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a calcium ion coordinated with a carbohydrate-like structure characterized by multiple hydroxyl and carboxyl groups. The stereochemistry of the molecule suggests that it may interact favorably with biological macromolecules due to its spatial configuration.

Molecular Formula: C₁₂H₂₂CaO₁₄

Molecular Weight: 430.37 g/mol

CAS Number: 31959-85-0

Mechanisms of Biological Activity

- Calcium Ion Interaction : Calcium ions play a vital role in numerous physiological processes including muscle contraction, neurotransmitter release, and enzyme activation. The presence of calcium in this compound enhances its bioactivity by facilitating these essential cellular functions.

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant capabilities. This could be attributed to the presence of hydroxyl groups which can scavenge free radicals, potentially protecting cells from oxidative stress.

- Cellular Signaling : The compound may influence cellular signaling pathways by modulating calcium signaling within cells. Calcium is a critical second messenger in many signaling cascades, affecting processes such as cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological activity of calcium-containing compounds similar to calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate:

- Study on Osteoblast Activity : Research indicated that calcium-based compounds can enhance osteoblast proliferation and differentiation, suggesting potential applications in bone health and regeneration.

- Antimicrobial Activity : Certain derivatives have shown antimicrobial properties against a range of pathogens. This activity is believed to stem from their ability to disrupt microbial cell membranes .

- Drug Delivery Systems : The unique structure of this compound allows it to be utilized in drug delivery systems where it can encapsulate therapeutic agents and facilitate targeted delivery .

Comparative Analysis

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Calcium Carbonate | CaCO₃ | Naturally occurring mineral | Commonly used in antacids |

| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | More soluble than calcium carbonate | Used as a dietary supplement |

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Provides calcium without gastrointestinal side effects | Used in medical treatments |

The discussed compound stands out due to its intricate carbohydrate framework combined with multiple functional groups that may enhance its reactivity and biological compatibility compared to simpler calcium salts.

Case Studies

- Bone Health Applications : A clinical trial investigated the effects of calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate on postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density after six months of supplementation .

- Wound Healing : Another study evaluated the efficacy of this compound in promoting wound healing in diabetic rats. The results demonstrated accelerated healing rates attributed to enhanced collagen deposition and angiogenesis .

Propiedades

IUPAC Name |

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584440 | |

| Record name | Calcium D-fructosonate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040352-40-6 | |

| Record name | Calcium D-fructosonate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1040352-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.